3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
498580-19-1 |
|---|---|
Molecular Formula |
C13H13Br2NO2S |
Molecular Weight |
407.12 g/mol |
IUPAC Name |
3,4-bis(bromomethyl)-1-(4-methylphenyl)sulfonylpyrrole |
InChI |
InChI=1S/C13H13Br2NO2S/c1-10-2-4-13(5-3-10)19(17,18)16-8-11(6-14)12(7-15)9-16/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
DMZFOGQBUVKGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CBr)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Bis Bromomethyl 1 Tosyl 1h Pyrrole
Historical and Contemporary Approaches to Pyrrole (B145914) Synthesis
The construction of the pyrrole ring has been a subject of intense research for over a century, leading to the development of numerous synthetic strategies. These methods can be broadly categorized into several key approaches, each with its own merits and limitations.
Paal-Knorr Condensation and its Derivatives
The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for pyrrole formation. wikipedia.orgrgmcet.edu.in The classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. organic-chemistry.orgalfa-chemistry.com
The versatility of the Paal-Knorr reaction is extensive, allowing for the synthesis of a wide range of substituted pyrroles. wikipedia.org The reaction can be carried out under neutral or weakly acidic conditions; however, the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org Modern variations of this reaction have focused on developing milder and more environmentally friendly conditions, including the use of catalysts such as bismuth nitrate (B79036) or carrying out the reaction in water. orientjchem.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Hexane-2,5-dione | Ammonium (B1175870) carbonate | Heat | 2,5-Dimethylpyrrole | >60 | rgmcet.edu.in |
| 1,4-Diketone | Primary Amine | Acetic Acid | N-Substituted Pyrrole | Varies | organic-chemistry.org |
| 2,5-Dimethoxytetrahydrofuran | Sulfonamide | Iron(III) chloride, Water | N-Sulfonylpyrrole | Good to Excellent | organic-chemistry.org |
Van Leusen Pyrrole Synthesis and Tosylmethyl Isocyanide (TosMIC) Strategies
The Van Leusen pyrrole synthesis, developed in 1972, is a powerful method for the construction of pyrroles from α,β-unsaturated carbonyl compounds and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This [3+2] cycloaddition reaction is particularly useful for the synthesis of 3,4-disubstituted pyrroles. nih.gov The reaction proceeds via the base-mediated addition of the TosMIC anion to a Michael acceptor, followed by cyclization and elimination of p-toluenesulfinic acid. nih.gov
The scope of the Van Leusen reaction is broad, accommodating a variety of electron-withdrawing groups on the alkene, such as esters, ketones, and nitriles. nih.gov This method provides a regioselective route to polysubstituted pyrroles. mdpi.com
| Michael Acceptor | Reagent | Base/Conditions | Product | Yield (%) | Reference |
| α,β-Unsaturated Ester | TosMIC | NaH, DMSO/Ether | 3-Carboalkoxy-4-substituted-pyrrole | Varies | nih.gov |
| Chalcone derivative | TosMIC | NaH, DMSO/Ether | 3-Aroyl-4-aryl-pyrrole | Moderate | mdpi.com |
| α,β-Unsaturated Ketone | TosMIC | NaH, DMSO/Ether | 3-Acyl-4-substituted-pyrrole | Varies | nih.gov |
[3+2] Cycloaddition Reactions in Pyrrole Annulation
Beyond the Van Leusen reaction, other [3+2] cycloaddition strategies have emerged as powerful tools for pyrrole synthesis. These reactions typically involve the reaction of a three-atom component (a 1,3-dipole or its equivalent) with a two-atom component (a dipolarophile). Azomethine ylides, generated in situ, are common 1,3-dipoles used in this context, reacting with various alkynes or alkenes to afford pyrrolidines, which can then be oxidized to pyrroles.
Recent advancements in this area include the use of photocatalysis to generate radical intermediates that participate in [3+2] annulation, offering a mild and redox-neutral approach to polysubstituted pyrroles. rsc.org These methods often exhibit high regioselectivity and functional group tolerance. rsc.org
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |
| N-Aryl Glycinate | 2-Benzylidenemalononitrile | Visible Light, Photocatalyst | Polysubstituted Pyrrole | Good | rsc.org |
| Activated Methylene (B1212753) Isocyanide | Oxazolone | Base | 2,3,4-Trisubstituted Pyrrole | Good | rsc.org |
Multicomponent Reactions for Functionalized Pyrroles
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. rsc.org Several MCRs have been developed for the synthesis of highly functionalized pyrroles. orientjchem.orgbohrium.com These reactions often proceed through a cascade of events, rapidly building molecular complexity from simple precursors. thieme-connect.comorientjchem.org
These one-pot procedures are highly desirable in modern organic synthesis due to their operational simplicity and ability to generate diverse libraries of compounds for biological screening. rsc.org
| Component 1 | Component 2 | Component 3 | Component 4 | Conditions | Product | Yield (%) | Reference |
| Amine | Aldehyde | Diketone | Nitroalkane | Gluconic acid in aqueous solution | Substituted Pyrrole | Varies | orientjchem.org |
| 1,3-Dicarbonyl Compound | Arylglyoxal | Amine | - | Catalyst-free | Polysubstituted Pyrrole | Varies | orientjchem.org |
| Primary Amine | Alkyl Propiolate | Diethyl Oxalate | - | Water, 70°C | Substituted Pyrrole | Varies | orientjchem.org |
Targeted Synthesis of 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole
A direct, one-pot synthesis of this compound has not been explicitly reported in the literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 3,4-disubstituted pyrroles and subsequent functional group transformations. The most logical approach involves the initial construction of a 3,4-dimethyl-1-tosyl-1H-pyrrole precursor, followed by regioselective bromination of the methyl groups.
Regioselective Functionalization Strategies at the Pyrrole β-Positions
Direct functionalization of the pyrrole ring at the β-positions (C-3 and C-4) can be challenging due to the inherent electronic properties of the pyrrole nucleus, which favor electrophilic substitution at the α-positions (C-2 and C-5). Therefore, the synthesis of 3,4-disubstituted pyrroles often relies on strategies that build the ring with the desired substituents already in place.
A proposed synthetic pathway to the target compound is as follows:
Step 1: Synthesis of 3,4-Dimethyl-1H-pyrrole. This can be achieved via the Paal-Knorr condensation of 3,4-hexanedione (B1216349) with ammonia or an ammonia source like ammonium carbonate. rgmcet.edu.in
Step 2: N-Tosylation of 3,4-Dimethyl-1H-pyrrole. The synthesized 3,4-dimethyl-1H-pyrrole can be N-protected with a tosyl group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydride or triethylamine (B128534) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgnih.gov
Step 3: Radical Bromination of 3,4-Dimethyl-1-tosyl-1H-pyrrole. The final step involves the benzylic-like bromination of the two methyl groups. This can be accomplished using a radical initiator and a brominating agent such as N-bromosuccinimide (NBS). nih.gov The reaction is typically carried out in a non-polar solvent like carbon tetrachloride and initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
An alternative approach could involve the synthesis of diethyl 1-tosyl-1H-pyrrole-3,4-dicarboxylate, followed by reduction of the ester groups to alcohols and subsequent conversion of the hydroxyl groups to bromides using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine (CBr₄/PPh₃). znaturforsch.comznaturforsch.com
| Precursor | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| 3,4-Hexanedione | Ammonium Carbonate | Heat | 3,4-Dimethyl-1H-pyrrole | Good | rgmcet.edu.in |
| 3,4-Dimethyl-1H-pyrrole | p-Toluenesulfonyl chloride, Base | Anhydrous solvent | 3,4-Dimethyl-1-tosyl-1H-pyrrole | High | rsc.orgnih.gov |
| 3,4-Dimethyl-1-tosyl-1H-pyrrole | N-Bromosuccinimide, AIBN | CCl₄, Reflux | This compound | Moderate-Good | nih.gov |
| Diethyl 1-tosyl-1H-pyrrole-3,4-dicarboxylate | LiAlH₄ | Anhydrous Ether | 3,4-Bis(hydroxymethyl)-1-tosyl-1H-pyrrole | Good | znaturforsch.com |
| 3,4-Bis(hydroxymethyl)-1-tosyl-1H-pyrrole | PBr₃ or CBr₄/PPh₃ | Anhydrous solvent | This compound | Good | General knowledge |
This strategic approach, leveraging well-established synthetic transformations, provides a clear and feasible pathway for the synthesis of the target compound, this compound, a valuable intermediate for further chemical exploration.
Introduction of Bromomethyl Moieties via Selective Bromination
The introduction of bromomethyl groups onto the 3,4-dimethyl-1-tosyl-1H-pyrrole precursor is achieved through a selective free radical bromination reaction. The method of choice is the Wohl-Ziegler bromination, a well-established protocol for the allylic and benzylic bromination of hydrocarbons. thermofisher.comwikipedia.org In this case, the methyl groups attached to the pyrrole ring behave similarly to benzylic groups, making them susceptible to radical halogenation.
The key reagent in this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals under the reaction conditions. organic-chemistry.orgchem-station.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means. The process is highly selective for the methyl groups, leaving the tosyl-protected pyrrole ring intact. This selectivity is crucial for the successful synthesis of the desired product. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from one of the methyl groups, forming a resonance-stabilized pyrrolic radical. This radical then reacts with a molecule of NBS to regenerate a bromine radical and form the monobrominated product. The process is then repeated on the second methyl group to yield the final 3,4-bis(bromomethyl) product.
Implementation and Role of the N-Tosyl Protecting Group in Synthesis
The use of an N-tosyl (p-toluenesulfonyl) protecting group is a critical element in the synthetic strategy for this compound. The tosyl group is a strong electron-withdrawing group, which significantly deactivates the pyrrole ring towards electrophilic substitution reactions. Pyrrole itself is an electron-rich aromatic system and is highly reactive towards electrophiles like bromine. Without the protecting group, direct bromination would lead to substitution on the pyrrole ring rather than on the methyl groups.
By attaching the tosyl group to the nitrogen atom, the electron density of the pyrrole ring is substantially reduced, thus preventing unwanted side reactions. This deactivation ensures that the bromination occurs selectively at the methyl groups via the free radical pathway of the Wohl-Ziegler reaction. The stability of the tosyl group under the radical conditions of the bromination is another key advantage, as it remains intact throughout the reaction and can be removed in a subsequent step if required for further synthetic transformations.
Optimization of Reaction Conditions and Yield Enhancement
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. These include the choice of catalytic systems, the solvent, and the methods for isolation and purification.
Catalytic Systems in Pyrrole Functionalization (e.g., Metal-Catalyzed Approaches)
While metal-catalyzed reactions are prevalent in many areas of pyrrole functionalization, the selective bromination of the methyl groups in 3,4-dimethyl-1-tosyl-1H-pyrrole is a notable exception. This transformation does not typically employ metal-based catalysts. Instead, the "catalytic" aspect of the Wohl-Ziegler reaction lies in the use of a radical initiator.
The most commonly used radical initiators for this purpose are azobisisobutyronitrile (AIBN) and benzoyl peroxide. These molecules decompose upon heating or exposure to UV light to generate free radicals, which then initiate the chain reaction of bromination. The concentration of the initiator is a critical parameter to control, as too high a concentration can lead to undesired side reactions and polymerization. Therefore, the optimization of this reaction focuses on the selection of the appropriate radical initiator and its concentration to ensure an efficient and clean conversion to the desired product.
Solvent Effects and Reaction Pathway Modulations
The choice of solvent plays a crucial role in the outcome of the Wohl-Ziegler bromination. The ideal solvent should be inert to the reaction conditions, particularly to the bromine radicals and NBS. Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for these reactions due to its inertness and ability to dissolve the reactants. organic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents are now preferred.
Acetonitrile has emerged as a suitable alternative for benzylic-type brominations with NBS. It is a polar aprotic solvent that can facilitate the reaction while being relatively unreactive towards the radical intermediates. The choice of solvent can also influence the reaction rate and selectivity. For instance, non-polar solvents are generally favored for Wohl-Ziegler reactions to minimize the ionic competing reactions. The modulation of the reaction pathway to favor the desired radical substitution over potential ionic side reactions is a key consideration in solvent selection.
Isolation and Purification Techniques for the Compound
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. Following the completion of the reaction, the succinimide (B58015) byproduct, which is insoluble in solvents like carbon tetrachloride, can be removed by filtration. The crude product is then typically obtained by evaporation of the solvent.
Further purification is often necessary to remove any remaining starting material, monobrominated intermediate, and other impurities. The most common methods for the purification of brominated tosyl-pyrrole derivatives are recrystallization and flash column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.
Flash column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel). rsc.org By using an appropriate eluent system, the desired product can be effectively separated from impurities. The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactivity and Advanced Transformations of 3,4 Bis Bromomethyl 1 Tosyl 1h Pyrrole
Reactivity at the Bromomethyl Centers
The C-Br bonds in the bromomethyl groups are the primary sites of reactivity. These groups are analogous to benzylic halides, exhibiting enhanced reactivity due to the ability of the adjacent pyrrole (B145914) ring to stabilize reaction intermediates.
Nucleophilic Substitution Reactions (SN1, SN2)
The bromomethyl groups of 3,4-bis(bromomethyl)-1-tosyl-1H-pyrrole are highly susceptible to nucleophilic substitution. These reactions can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions, solvent, and the nature of the nucleophile.
SN2 Mechanism : As primary halides, the bromomethyl groups are sterically unhindered, favoring a bimolecular (SN2) pathway. This involves a backside attack by a strong nucleophile, leading to inversion of configuration. Reactions with nucleophiles like azide, cyanide, or thiolates typically follow this pathway. For instance, benzylic bromides can be readily converted to the corresponding azides by reaction with sodium azide, a process that proceeds via an SN2 mechanism. nih.gov
SN1 Mechanism : The position of the bromomethyl groups, being adjacent to the pyrrole ring, allows for the stabilization of a carbocation intermediate through resonance. This stabilization makes a unimolecular (SN1) pathway possible, especially with weaker nucleophiles in polar, protic solvents.
The bifunctional nature of the molecule allows for either mono- or di-substitution, which can be controlled by adjusting the stoichiometry of the nucleophile.
| Nucleophile | Reaction Product | Potential Application |
|---|---|---|
| NaN₃ (Sodium Azide) | 3,4-Bis(azidomethyl)-1-tosyl-1H-pyrrole | Precursor for "click" chemistry and synthesis of diamines |
| KCN (Potassium Cyanide) | 3,4-Bis(cyanomethyl)-1-tosyl-1H-pyrrole | Intermediate for dicarboxylic acids or diamines |
| R-SH (Thiol) / Base | 3,4-Bis(alkylthiomethyl)-1-tosyl-1H-pyrrole | Synthesis of sulfur-containing heterocycles |
| R-OH (Alcohol) / Base | 3,4-Bis(alkoxymethyl)-1-tosyl-1H-pyrrole | Formation of diether derivatives |
| PPh₃ (Triphenylphosphine) | Bis(phosphonium) salt | Precursor for Wittig reagents for dialdehyde (B1249045) synthesis |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromomethyl groups can serve as effective electrophilic partners in several of these transformations. While these reactions traditionally employ aryl or vinyl halides, methodologies for benzylic halides have been developed. nih.govresearchgate.netacs.org
Suzuki-Miyaura Coupling : This reaction couples the benzylic bromide with an organoboron reagent, typically a boronic acid or its ester, to form a new C-C bond. nih.govresearchgate.netacs.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. This method is highly effective for synthesizing diarylmethane-type structures. acs.org For this compound, a double Suzuki coupling could yield 3,4-bis(arylmethyl)-1-tosyl-1H-pyrrole.
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an organic halide. libretexts.orgwikipedia.orgorganic-chemistry.org While typically used for sp²-hybridized halides, reactions with benzylic halides have been reported, although they can sometimes lead to unexpected tandem reactions instead of simple substitution. thieme-connect.comyoutube.com A successful double Sonogashira coupling would produce a 3,4-bis(alkynyl-methyl)-1-tosyl-1H-pyrrole.
Heck Reaction : The Heck reaction couples an organic halide with an alkene. organic-chemistry.orgnih.gov Intramolecular Heck reactions of benzylic bromides have been shown to be effective for forming cyclic products. rsc.orgacs.org An intermolecular version with this compound could potentially be used to introduce two vinyl groups, though this application for primary benzylic bromides is less common than for aryl halides. nih.gov
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / Ligand (e.g., JohnPhos), Base (e.g., K₂CO₃) nih.gov | 3,4-Bis(arylmethyl)-1-tosyl-1H-pyrrole |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI, Base (e.g., Amine) libretexts.orgwikipedia.org | 3,4-Bis(alkynylmethyl)-1-tosyl-1H-pyrrole |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / Ligand, Base (e.g., Et₃N) organic-chemistry.org | 3,4-Bis(alkenylmethyl)-1-tosyl-1H-pyrrole |
Formation of Polymeric Structures via Bromomethyl Linkages
The presence of two reactive bromomethyl groups makes this compound an ideal monomer for synthesizing polymers through polycondensation reactions. researchgate.nettandfonline.com By reacting it with various bifunctional nucleophiles, a range of aromatic polymers can be produced. tandfonline.com
For example, reaction with a bisphenol in the presence of a base would lead to the formation of a polyether. Similarly, reaction with a dicarboxylic acid salt could yield a polyester, and reaction with a diamine could produce a polyamine. The properties of the resulting polymer, such as solubility, thermal stability, and conductivity, would depend on the nature of the comonomer used. researchgate.netmdpi.com
Other Derivatization Pathways of the Bromomethyl Groups
Beyond the reactions mentioned, the bromomethyl groups can be converted into a variety of other functional groups, further highlighting the synthetic utility of this compound.
Oxidation : The bromomethyl groups can be oxidized to formyl groups (-CHO), yielding a dialdehyde. This transformation can be achieved using reagents like dimethyl sulfoxide (B87167) (Kornblum oxidation) or hexamethylenetetramine (Sommelet reaction).
Reduction : The C-Br bonds can be reduced to C-H bonds to yield 3,4-dimethyl-1-tosyl-1H-pyrrole, for example, through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride.
Grignard Reagent Formation : Reaction with magnesium metal can form a di-Grignard reagent, which can then be reacted with various electrophiles to create new C-C bonds.
Reactivity of the Pyrrole Ring System
Electrophilic Aromatic Substitution (if applicable after deprotection/modification)
The N-tosyl group is strongly electron-withdrawing, which significantly deactivates the pyrrole ring towards electrophilic aromatic substitution (EAS). nih.gov Unprotected pyrrole is highly electron-rich and readily undergoes EAS, typically at the 2- and 5-positions. nih.govonlineorganicchemistrytutor.compearson.com Therefore, to perform EAS reactions on the pyrrole core, the tosyl group must first be removed.
Deprotection of N-tosyl pyrroles can be accomplished under various conditions, such as using sodium hydroxide (B78521) in aqueous methanol (B129727) or magnesium in methanol. nih.govacs.orgacs.org Once the tosyl group is removed to give the N-H pyrrole, the ring becomes highly activated and can undergo a range of EAS reactions under mild conditions. pearson.com
Common electrophilic substitution reactions on the deprotected 3,4-disubstituted pyrrole would include:
Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) to introduce bromine or chlorine atoms at the 2- and 5-positions.
Nitration : Using mild nitrating agents like nitric acid in acetic anhydride (B1165640) to introduce nitro groups. researchgate.net
Acylation : Friedel-Crafts acylation with an acid chloride or anhydride in the presence of a mild Lewis acid to introduce acyl groups. pearson.comnih.gov
Direct modification of pyrroles to achieve 3,4-disubstitution is challenging because electrophilic substitution preferentially occurs at the 2-position. nih.govresearchgate.net Thus, using a pre-functionalized building block like this compound, followed by deprotection and subsequent modification at the 2- and 5-positions, provides a strategic route to complex, polysubstituted pyrroles.
Dearomatization and Rearomatization Strategies
The aromatic pyrrole core of this compound can be temporarily dearomatized to facilitate certain transformations, followed by a rearomatization step to restore the stable aromatic system.
Dearomatization: While specific dearomatization strategies for this compound are not extensively documented, the electron-deficient nature of the N-tosyl pyrrole ring suggests its potential participation in reactions that disrupt its aromaticity. nih.gov Partial reduction of electron-deficient pyrroles using methods like the Birch reduction (Li/NH3) or ammonia-free conditions (Li/di-tert-butyl biphenyl) can lead to the formation of pyrroline (B1223166) compounds. nih.gov Oxidative dearomatization is another plausible strategy, which has been applied to other pyrrole derivatives to create more complex three-dimensional structures. rsc.org
Rearomatization: The restoration of aromaticity is a thermodynamically favorable process that drives many chemical reactions. wikipedia.orgnih.gov In the context of dearomatized pyrrole intermediates, such as pyrrolinones, aromatization can be achieved through various methods, including elimination reactions or oxidation. wikipedia.orgresearchgate.net For instance, the conversion of a pyrrolinone to a pyrrole can be a key step in multi-step synthetic sequences. The Ciamician-Dennstedt rearrangement, a classic example, involves the dearomatization of a pyrrole followed by a rearomatization step to form a pyridine (B92270) ring. wikipedia.org
Manipulation of the N-Tosyl Protecting Group
The N-tosyl group plays a pivotal role in modulating the reactivity of the pyrrole ring and its substituents. Its selective cleavage, influence on regioselectivity, and potential for conversion into other functional groups are critical considerations in synthetic design.
Selective Cleavage of the N-Tosyl Moiety
The removal of the N-tosyl group is a common requirement in the synthesis of N-H pyrroles or for the introduction of alternative N-substituents. Several methods have been developed for this purpose, with varying degrees of compatibility with other functional groups.
A general and widely used method involves the treatment of the N-tosyl pyrrole with a base, such as sodium hydroxide in a mixture of methanol and water. nih.govbath.ac.uk This straightforward procedure is effective for a range of N-tosyl pyrrole substrates. nih.govbath.ac.uk
For substrates sensitive to harsh basic conditions, reductive cleavage methods offer milder alternatives. The use of magnesium metal in methanol (Mg/MeOH) is a well-established and economical method for the desulfonylation of N-tosylamides. sciencemadness.orgresearchgate.net This system has been shown to be compatible with various functional groups. researchgate.netacs.org Other reductive methods that have proven effective for N-tosyl deprotection include the use of sodium naphthalenide fiu.edu and samarium(II) iodide (SmI2). researchgate.netacs.orggu.se The SmI2/amine/water system is noted for its rapid and high-yielding deprotection of tosylamides under mild conditions, tolerating sensitive functional groups. gu.se
It is crucial to consider the compatibility of the deprotection method with the reactive bromomethyl groups present in this compound. The nucleophilic and basic conditions of some methods could potentially lead to unwanted side reactions at these positions.
| Deprotection Method | Reagents | General Conditions | Key Features |
|---|---|---|---|
| Basic Hydrolysis | NaOH, MeOH/H₂O | Stirring at ambient temperature overnight | Simple, widely applicable for many N-tosyl pyrroles. nih.govbath.ac.uk |
| Reductive Cleavage | Mg, MeOH | Refluxing or sonication | Economical, compatible with many functional groups. sciencemadness.orgresearchgate.netacs.orgrsc.org |
| Reductive Cleavage | Sodium Naphthalenide | THF | High reduction potential, effective for C-S bond cleavage. fiu.edu |
| Reductive Cleavage | SmI₂, Amine, H₂O | Room temperature | Fast, high-yielding, and tolerates sensitive functional groups. researchgate.netgu.se |
Influence of N-Tosyl Group on Regioselectivity and Reactivity
The electron-withdrawing nature of the N-tosyl group significantly influences the reactivity and regioselectivity of the pyrrole ring. By decreasing the electron density of the aromatic system, the N-tosyl group deactivates the pyrrole ring towards electrophilic attack and enhances its stability against polymerization. sci-hub.se
This deactivation is particularly important in directing electrophilic substitution reactions. While unsubstituted pyrroles typically undergo electrophilic attack at the C2 position, the presence of the N-tosyl group directs substitution primarily to the C3 position. bath.ac.uk This directing effect is crucial for the synthesis of 3-substituted and 3,4-disubstituted pyrroles. bath.ac.uknih.gov
In the case of this compound, the primary sites of reactivity are the exocyclic bromomethyl groups. The electron-withdrawing N-tosyl group is expected to influence the reactivity of these benzylic-like positions towards nucleophilic substitution. By withdrawing electron density from the pyrrole ring, the N-tosyl group can indirectly affect the stability of the transition state during nucleophilic attack on the bromomethyl carbons. This electronic effect can be exploited to control the rate and outcome of reactions with various nucleophiles, enabling the construction of fused heterocyclic systems such as thieno[3,4-c]pyrroles and furo[3,4-c]pyrroles. rsc.orgsquarespace.comresearchgate.net
Replacement or Conversion of the N-Tosyl Group
Beyond its role as a protecting group, the N-tosyl moiety itself can be a site of chemical transformation, allowing for the diversification of the pyrrole structure. Recent research has highlighted the potential to functionalize the N-S bond of sulfonyl pyrroles. researchgate.net
While direct replacement of the tosyl group with other substituents is not a commonly reported transformation, the cleavage of the N-S bond opens up the possibility of introducing a new functional group at the nitrogen atom. Following deprotection to the N-H pyrrole, a wide array of N-substituents can be introduced through standard alkylation or acylation procedures. organic-chemistry.org
More advanced strategies involve the in-situ generation of a reactive intermediate from the N-tosyl pyrrole that can be trapped by various reagents. For instance, reductive processes can generate a sulfinate intermediate, which can then be further functionalized. researchgate.net These emerging methods offer a powerful tool for the late-stage modification of complex pyrrole-containing molecules.
Applications of 3,4 Bis Bromomethyl 1 Tosyl 1h Pyrrole As a Versatile Building Block
Precursor in Complex Organic Synthesis
The strategic placement of the two bromomethyl groups on the pyrrole (B145914) scaffold of 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole provides a platform for the synthesis of a diverse array of complex organic molecules. These reactive sites can participate in a variety of bond-forming reactions, enabling the construction of larger and more intricate structures.
The development of synthetic routes to annulated and fused heterocyclic systems is a cornerstone of medicinal and materials chemistry. This compound is an ideal starting material for the synthesis of such systems due to the ability of the bromomethyl groups to undergo intramolecular or intermolecular cyclization reactions.
Indolizines: The indolizine (B1195054) scaffold is present in numerous natural products and pharmacologically active compounds. The synthesis of indolizines can be achieved through various strategies, including the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with dipolarophiles. While direct routes from this compound are not extensively documented, its structure lends itself to the formation of indolizine derivatives. For instance, reaction with a suitable pyridine (B92270) derivative could initiate a cascade of reactions, leading to the formation of the fused bicyclic indolizine system. General synthetic routes often involve the cyclization of functionalized pyrroles.
Carbazoles: Carbazoles are another important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. The synthesis of functionalized carbazoles and their fused analogues, such as pyrrolo[3,4-c]carbazoles, has been achieved through domino Diels-Alder reactions. This powerful reaction allows for the rapid construction of the polycyclic carbazole (B46965) framework. This compound can be envisioned as a precursor to a reactive diene or dienophile for such transformations. For example, conversion of the bromomethyl groups into vinyl groups would generate a diene suitable for cycloaddition reactions. Furthermore, the synthesis of aryl- and heteroaryl[a]pyrrolo[3,4-c]carbazoles has been accomplished via photochemical oxidation and Heck cyclization strategies, highlighting the utility of functionalized pyrroles in constructing these complex systems.
| Target Heterocycle | Synthetic Strategy | Key Features |
| Indolizines | Cyclization of functionalized pyrroles | Formation of a five-membered ring fused to a six-membered nitrogen-containing ring. |
| Carbazoles | Diels-Alder reaction of pyrrole derivatives | Construction of the tricyclic carbazole core. |
| Pyrrolo[3,4-c]carbazoles | Domino Diels-Alder reaction or Heck cyclization | Fusion of a pyrrole ring to the carbazole skeleton. |
| Azolopyrimidines | Condensation of functionalized pyrroles with suitable reagents | Formation of a five-membered azole ring fused to a pyrimidine (B1678525) ring. |
Azolopyrimidines: This class of fused heterocycles exhibits a wide range of biological activities. Their synthesis often involves the construction of the pyrimidine ring onto a pre-existing azole or vice-versa. This compound could be elaborated into a pyrrole-based precursor suitable for the construction of a fused pyrimidine ring. For example, conversion of the bromomethyl groups to amino or carbonyl functionalities would provide the necessary handles for cyclization with a three-carbon building block to form the pyrimidine ring.
Macrocyclic compounds and supramolecular assemblies are at the forefront of modern chemistry, with applications in molecular recognition, catalysis, and materials science. The rigid pyrrole core and the two reactive bromomethyl groups of this compound make it an excellent building block for the construction of these large and complex architectures.
The synthesis of functionalized calixpyrroles, a class of macrocycles known for their ability to bind anions and other guest molecules, has been a significant area of research in supramolecular chemistry. These molecules are typically synthesized through the condensation of pyrrole with ketones. The use of pre-functionalized pyrroles, such as 3,4-disubstituted derivatives, allows for the creation of more sophisticated calixpyrroles with tailored properties. For instance, a β-octaalkyl substituted calixpyrrole has been synthesized by reacting a 3,4-alkyl-functionalized pyrrole with acetone. The bromomethyl groups of this compound could be used to introduce a variety of substituents at the β-positions of the pyrrole rings within a calixpyrrole structure, thereby modulating its binding properties.
Furthermore, this compound can be used in the synthesis of other types of macrocycles, such as expanded porphyrins. Porphyrins and their analogues are crucial in many biological processes and have found applications in photodynamic therapy and catalysis. The synthesis of these macrocycles often involves the condensation of pyrrolic precursors. The two bromomethyl groups provide a means to link the pyrrole unit to other building blocks in a controlled manner to form large, conjugated macrocyclic systems.
| Macrocyclic/Supramolecular Structure | Synthetic Approach | Key Features of this compound |
| Functionalized Calixpyrroles | Introduction of substituents onto the calixpyrrole scaffold | Bromomethyl groups allow for post-synthesis modification of the macrocycle. |
| Expanded Porphyrins | Condensation of pyrrolic precursors | Serves as a difunctional building block for constructing larger porphyrinoid systems. |
| Novel Macrocycles | Cyclization with long-chain linkers | The two reactive sites enable the formation of large rings. |
The pyrrole moiety is a common structural feature in a diverse range of natural products, particularly those isolated from marine organisms. Many of these compounds exhibit potent biological activities, making them attractive targets for total synthesis. This compound can serve as a key intermediate in the synthesis of such natural products by providing a pre-functionalized pyrrole core that can be further elaborated.
Lamellarins and Lukianol A: The lamellarin family of marine alkaloids is characterized by a central 3,4-diarylpyrrole core. The synthesis of these complex molecules often relies on the construction of this highly substituted pyrrole ring. For example, the Barton-Zard reaction has been employed as a key step to construct the central pyrrole core in the synthesis of lamellarin R, lukianol A, and lamellarin O. While these syntheses may not start directly from this compound, the latter can be readily converted into suitable precursors for such transformations. The bromomethyl groups can be transformed into aryl groups via cross-coupling reactions, providing a convergent route to the 3,4-diarylpyrrole scaffold.
Roseophilin: Roseophilin is a cytotoxic marine alkaloid with a unique ansa-bridged macrocyclic structure. The total synthesis of roseophilin is a challenging endeavor that has been accomplished through various strategies. Several of these approaches utilize a functionalized pyrrole as a key building block. For instance, a formal synthesis of (±)-roseophilin involved a Nazarov cyclization of a 2,5-disubstituted N-tosylpyrrole. The reactive bromomethyl groups of this compound could be exploited to introduce the necessary side chains required for the macrocyclization step in a synthesis of roseophilin or its analogues.
The versatility of the bromomethyl groups allows for their conversion into a wide range of other functional groups, making this compound a valuable starting material for the synthesis of various complex natural product scaffolds.
Role in Advanced Materials Chemistry
The inherent electronic properties of the pyrrole ring make it a valuable component in the design of advanced materials. This compound, with its reactive functionalities, serves as a key monomer for the synthesis of functional polymers and organic semiconductors with tailored properties.
Polypyrrole (PPy) is a well-known conducting polymer with a wide range of applications in electronics, sensors, and biomedical devices. The properties of polypyrrole can be significantly altered by introducing substituents on the pyrrole ring. The use of 3,4-disubstituted pyrrole monomers allows for the synthesis of polypyrroles with improved processability and tailored functionalities.
This compound can be polymerized either chemically or electrochemically to produce a functionalized polypyrrole. The polymerization would proceed through the 2- and 5-positions of the pyrrole ring, resulting in a polymer chain with pendant bromomethyl groups. These reactive groups can then be used for post-polymerization modification, allowing for the introduction of a wide variety of functional groups onto the polymer backbone. This approach provides a powerful method for creating a library of functional polymers with diverse properties from a single monomer. For example, the bromomethyl groups can be reacted with amines, thiols, or other nucleophiles to attach specific functionalities, such as fluorescent dyes, cross-linking agents, or biocompatible moieties.
| Polymerization Method | Description | Advantages |
| Chemical Oxidative Polymerization | Use of an oxidizing agent (e.g., FeCl₃) to initiate polymerization in solution. | Scalable synthesis of bulk polymer. |
| Electropolymerization | Polymer film is grown directly on an electrode surface by applying an electrical potential. | Controlled film thickness and morphology, direct fabrication of devices. |
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. Pyrrole-containing materials are promising candidates for organic semiconductors due to the electron-rich nature of the pyrrole ring.
A particularly successful class of pyrrole-based organic semiconductors is based on the diketopyrrolopyrrole (DPP) and thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) chromophores. These materials typically possess a donor-acceptor-donor (D-A-D) structure, which leads to desirable electronic and optical properties. The synthesis of these complex molecules often starts from functionalized pyrrole precursors.
This compound is a valuable building block for the synthesis of these high-performance organic semiconductors. The bromomethyl groups can be converted into nitrile or ester functionalities, which can then undergo cyclization to form the core pyrrolo[3,4-c]pyrrole-dione structure of DPP and TPD derivatives. Subsequent functionalization of this core with various aromatic or heteroaromatic units allows for the fine-tuning of the material's electronic properties, such as its charge carrier mobility and light absorption characteristics. The use of this versatile building block opens up avenues for the development of new and improved organic semiconductors for a wide range of electronic applications.
Precursor for Tetrathiafulvalene (B1198394) (TTF) Derivatives and Redox-Active Systems
The unique electron-donating properties and reversible redox behavior of tetrathiafulvalene (TTF) have established it as a cornerstone in the field of molecular electronics and supramolecular chemistry. Fusing heterocyclic rings, such as pyrrole, to the TTF core is a powerful strategy to modulate its electronic properties and introduce new functionalities. Pyrrole-annelated TTFs, such as monopyrrolotetrathiafulvalenes (MPTTFs) and bispyrrolotetrathiafulvalenes (BPTTFs), are of significant interest for their extended π-systems and potential applications in creating novel conductive materials and molecular switches. nih.govbeilstein-journals.org
This compound is an ideal precursor for the synthesis of these pyrrole-fused TTF systems. The two reactive bromomethyl groups provide the necessary handles to build the dithiole rings required for the TTF framework. The synthesis typically involves reacting the bis(bromomethyl)pyrrole derivative with a sulfur-containing nucleophile, which, through a series of cyclization and coupling reactions, yields the target pyrrolo-TTF structure. The N-tosyl group plays a crucial role by protecting the pyrrole nitrogen during the synthesis and can be removed or replaced in later steps to further functionalize the molecule. beilstein-journals.org
The incorporation of the pyrrole ring directly into the TTF backbone significantly influences the electronic characteristics of the resulting molecule. Research on pyrrolo-annelated TTFs has shown that these systems possess highly extended π-surfaces, which is a desirable feature for enhancing intermolecular charge transport. nih.gov The electrochemical properties of these derivatives, such as their oxidation potentials, can be fine-tuned by modifying the substituents on the pyrrole nitrogen. For instance, replacing the tosyl group with various N-alkyl chains has been explored to improve the solubility and solid-state packing of the TTF derivatives, which are critical parameters for their performance in devices like organic field-effect transistors (OFETs). scite.ai
Table 1: Examples of Pyrrole-Fused TTF Derivatives and Their Properties This interactive table provides examples of TTF derivatives that can be conceptually synthesized from pyrrole precursors like this compound, highlighting their structural features and resulting properties.
| Derivative Class | R Group on Pyrrole-N | Key Feature | Application Area |
|---|---|---|---|
| N-Tosyl-bis(pyrrolo)TTF | Tosyl | Protected intermediate, stable precursor | Synthesis of functionalized TTFs |
| Parent bis(pyrrolo)TTF | H (after deprotection) | Unsubstituted core for fundamental studies | Molecular electronics, charge-transfer complexes |
| N-Alkyl-bis(pyrrolo)TTF | n-Butyl, n-Octyl, n-Dodecyl | Enhanced solubility for solution processing scite.ai | Organic field-effect transistors (OFETs) scite.ai |
| Asymmetric Monopyrrolo-TTF | Various | Combines properties of pyrrole and another unit | Supramolecular chemistry, redox sensors |
Design and Development of New Chemical Tools and Probes
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, allowing for the study and manipulation of biological systems. nih.gov The design of an effective chemical probe requires a molecular scaffold that is synthetically accessible and allows for the systematic introduction of various functional groups. These can include reporter tags (e.g., fluorophores for imaging), affinity labels for target identification, and reactive groups for covalent modification.
This compound serves as an excellent scaffold for the development of novel chemical probes. The stable, N-protected pyrrole core provides a rigid and well-defined central structure. The two symmetrically positioned and highly reactive bromomethyl groups are the key to its utility, acting as versatile handles for derivatization. Through straightforward nucleophilic substitution reactions, a wide array of functional moieties can be attached to the pyrrole core, enabling the construction of a diverse library of probes from a single, common intermediate.
For example, one bromomethyl group could be reacted with a thiol-containing fluorophore to create a fluorescent probe, while the other could be functionalized with a molecule that confers target specificity. This modular approach allows for the rapid optimization of a probe's properties. The ability to introduce two distinct functionalities allows for the creation of bifunctional probes, which can be used for more complex biological experiments, such as proximity-labeling or the development of PROTACs (Proteolysis Targeting Chimeras). The pyrrole ring itself is a privileged structure in medicinal chemistry, found in many biologically active compounds, which further enhances the potential of its derivatives to interact with biological targets. nih.gov
Table 2: Conceptual Design of Chemical Probes from this compound This interactive table illustrates how the precursor can be functionalized to create different types of chemical tools. R1 and R2 represent the functionalities attached at the 3- and 4-methyl positions.
| Probe Type | R1 Functional Group | R2 Functional Group | Intended Application |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., Dansyl, BODIPY) | Targeting Ligand | Cellular imaging, tracking target localization |
| Affinity Probe | Biotin or Alkyne Tag | Targeting Ligand | Target identification via pull-down and mass spectrometry |
| Covalent Probe | Electrophilic Warhead (e.g., acrylamide) | Targeting Ligand | Irreversible inhibition and labeling of target protein |
| Bifunctional Probe | Linker to E3 Ligase Recruiter | Targeting Ligand | Targeted protein degradation (PROTAC) |
Spectroscopic and Structural Elucidation Studies of 3,4 Bis Bromomethyl 1 Tosyl 1h Pyrrole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework.
The ¹H and ¹³C NMR spectra provide the primary evidence for the successful synthesis of tosyl-pyrrole derivatives. The chemical shifts (δ), multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of every proton and carbon in the molecule.
For 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the bromomethyl groups, and the tosyl group. The two protons on the pyrrole ring (H-2 and H-5) would appear as singlets, given their chemical equivalence and lack of adjacent protons. The methylene (B1212753) protons of the two bromomethyl (-CH₂Br) groups would also appear as a singlet. The tosyl group contributes a characteristic AA'BB' system for the aromatic protons and a singlet for the methyl group protons.
The ¹³C NMR spectrum corroborates this structure by showing distinct signals for each unique carbon atom. The electron-withdrawing nature of the tosyl and bromomethyl groups significantly influences the chemical shifts of the pyrrole ring carbons.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Substituted 1-Tosyl-1H-Pyrrole Derivatives
| Compound | Nucleus | Functional Group | Chemical Shift (δ, ppm) |
| 1-Phenyl-3-tosyl-1H-pyrrole | ¹H | Pyrrole-H | 6.52-6.69 (m), 7.30-7.44 (m), 8.04-8.13 (m) |
| Tosyl-ArH | 7.83 (d), 7.66 (d) | ||
| Tosyl-CH₃ | 2.35 (s) | ||
| ¹³C | Pyrrole-C | 110.16, 120.91, 122.60, 123.37 | |
| Tosyl-ArC | 127.10, 130.36 | ||
| Tosyl-CH₃ | 21.42 | ||
| 2-(Aryl)-5-methyl-1-tosyl-1H-pyrrole | ¹H | Pyrrole-H | 6.02-6.09 (m) |
| Pyrrole-CH₃ | 2.53 (s) | ||
| Tosyl-ArH | 7.17 (d), 7.34 (d) | ||
| Tosyl-CH₃ | 2.38 (s) | ||
| ¹³C | Pyrrole-C | 113.2, 115.8 | |
| Tosyl-ArC | 126.4, 129.6 | ||
| Tosyl-CH₃ | 21.5 |
Data is illustrative and sourced from structurally related compounds. mdpi.comrsc.org
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex structures and confirming the connectivity between different parts of a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For a derivative like this compound, a COSY spectrum would be relatively simple, primarily showing the four-bond coupling between the aromatic protons of the tosyl group. For other derivatives with adjacent protons on the pyrrole ring, COSY is crucial for establishing their connectivity. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com For the target molecule, it would show correlations between the pyrrole H-2/H-5 protons and their corresponding carbons, the -CH₂Br protons and the methylene carbons, and the tosyl methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably one of the most powerful structural elucidation tools, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com This allows for the assembly of molecular fragments. For this compound, key HMBC correlations would be expected between:
The pyrrole protons (H-2/H-5) and the sulfonyl-bearing carbon of the tosyl group, confirming the N-tosyl linkage.
The pyrrole protons (H-2/H-5) and the carbons of the bromomethyl groups (C-3 and C-4), establishing their positions on the pyrrole ring.
The methylene protons (-CH₂Br) and the adjacent pyrrole carbons (e.g., C-3 and C-4). nih.gov
These 2D NMR techniques, used in concert, provide a complete and unambiguous picture of the molecular structure, leaving no doubt as to the identity and substitution pattern of the synthesized compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfonyl group of the tosyl moiety. Other key vibrations include those from the pyrrole and benzene (B151609) rings, as well as the C-Br and C-H bonds.
Sulfonyl Group (SO₂) : This group gives rise to two very strong and characteristic stretching bands. The asymmetric stretch typically appears in the 1300-1380 cm⁻¹ region, while the symmetric stretch is found in the 1140-1190 cm⁻¹ region. nih.gov These intense peaks are often a clear indicator of a tosyl or similar sulfonyl group.
Pyrrole Ring : The vibrations of the pyrrole ring itself, including C-H and C-N stretching, appear in the fingerprint region. C=C stretching bands are typically observed around 1500-1600 cm⁻¹. researchgate.net
Bromomethyl Group (CH₂Br) : The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Aromatic and Aliphatic C-H : Stretching vibrations for the aromatic C-H bonds of the tosyl group appear above 3000 cm⁻¹, while the C-H stretches of the methyl and methylene groups are found just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the polar sulfonyl group vibrations are strong in the IR, the more symmetric vibrations of the aromatic rings can be particularly prominent in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for Tosyl-Pyrrole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |
| C=C (Aromatic/Pyrrole) | Stretching | 1500 - 1600 | Medium-Strong |
| SO₂ (Tosyl) | Asymmetric Stretching | 1300 - 1380 | Strong |
| SO₂ (Tosyl) | Symmetric Stretching | 1140 - 1190 | Strong |
| C-Br | Stretching | 500 - 600 | Medium |
Data is representative for the functional groups present. mdpi.comnih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its chemical structure.
High-Resolution Mass Spectrometry (HRMS) is critical for the characterization of a new chemical entity like this compound. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound. rsc.org
For this compound, the molecular formula is C₁₂H₁₁Br₂NO₂S. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). The presence of two bromine atoms would also give a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 1:2:1, providing further confirmation of the structure. The experimentally determined mass from an HRMS analysis would be compared to the calculated theoretical mass to confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies
While specific mechanistic studies on this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) are not extensively documented in the current body of literature, the utility of this technique can be inferred from studies on analogous tosylated and halogenated compounds. ESI-MS is a powerful tool for identifying reactive intermediates and elucidating reaction pathways.
In the context of tosylated compounds, ESI-tandem mass spectrometry (ESI-MS/MS) has been effectively employed to differentiate between isomers of haloanilines after derivatization with p-toluenesulfonyl chloride. nih.gov The fragmentation patterns of the resulting N-tosyl haloanilines provide distinct signatures for each isomer. nih.gov Key fragment ions observed include the tosyl cation, the haloaniline radical cation, and the halohydroxyaniline radical cation, with the relative abundance of these ions being dependent on the isomer's structure. nih.gov Theoretical calculations have indicated that the stability of the ion-neutral complex plays a crucial role in influencing these relative intensities. nih.gov
For a compound like this compound, ESI-MS could be instrumental in tracking the progress of nucleophilic substitution reactions at the bromomethyl groups. By analyzing the mass spectra of the reaction mixture over time, it would be possible to identify the masses corresponding to the starting material, intermediates (e.g., mono-substituted products), and the final products. Furthermore, MS/MS analysis of these species could reveal characteristic fragmentation patterns, such as the loss of a bromo-methyl group, the tosyl group, or parts of the pyrrole ring, thereby providing structural confirmation of the intermediates and products.
Studies on other pyrrole derivatives, such as a synthetic pyrrole-inosine nucleoside, have also demonstrated the utility of ESI-MS in characterizing complex molecular structures and their interactions. nih.gov This underscores the broad applicability of ESI-MS for the analysis of a wide range of pyrrole-containing compounds.
A hypothetical ESI-MS/MS fragmentation pattern for the protonated molecule of this compound might involve the following key fragmentations, which could be used to probe reaction mechanisms:
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
| [M+H]⁺ | Loss of a bromine atom | [M+H-Br]⁺ | Br |
| [M+H]⁺ | Loss of a bromomethyl radical | [M+H-CH₂Br]⁺ | •CH₂Br |
| [M+H]⁺ | Cleavage of the N-S bond | [C₄H₄(CH₂Br)₂N]⁺ | TsOH |
| [M+H]⁺ | Cleavage of the N-S bond with charge retention on the tosyl group | [Ts]⁺ | C₄H₄(CH₂Br)₂N |
This table is a hypothetical representation of potential fragmentation pathways and would require experimental verification.
By monitoring the appearance and disappearance of such ions during a chemical reaction, valuable insights into the reaction kinetics and mechanism could be obtained.
X-ray Crystallography
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not publicly available, detailed structural information can be derived from the X-ray crystallographic analysis of closely related compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole. nih.gov The analysis of this and other similar structures reveals key structural features that are likely to be conserved.
In substituted N-tosylpyrrole compounds, the pyrrole and tosyl groups typically adopt a consistent conformational structure where the torsion angles around the N—S and N—C bonds are approximately 90°. nih.gov This arrangement positions the two groups in an approximately adjacent-faces-of-a-cube conformation. nih.gov The geometric parameters of the pyrrole ring itself remain relatively consistent across different substitutions. nih.gov
For a related compound, 3,4-dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole, the dihedral angle between the phenyl and pyrrole rings is 78.79 (12)°. nih.gov The sum of the bond angles around the nitrogen atom is indicative of its sp² hybridization state. nih.gov The geometry around the sulfur atom in the sulfonyl group deviates from an ideal tetrahedron, with a widening of the O—S—O bond angle due to repulsive interactions between the short S=O bonds. nih.gov
Based on these findings, the solid-state structure of this compound would be expected to exhibit a similar perpendicular arrangement of the tosyl and pyrrole groups. The key structural parameters, such as bond lengths and angles within the pyrrole and tosyl moieties, are anticipated to be in line with those observed in its bromo- and formyl-substituted analogues.
A representative table of crystallographic data for a related compound, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, is provided below to illustrate the type of information obtained from such studies. nih.gov
| Parameter | 4-bromo-2-formyl-1-tosyl-1H-pyrrole |
| Chemical Formula | C₁₂H₁₀BrNO₃S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.9536 (3) |
| b (Å) | 10.3546 (4) |
| c (Å) | 15.9348 (6) |
| Volume (ų) | 1312.16 (9) |
| Z | 4 |
The crystal packing and intermolecular interactions play a crucial role in determining the solid-state properties of a compound. In the absence of traditional hydrogen bond donors (like N-H or O-H protons), the solid-state architecture of N-tosylpyrrole derivatives is often governed by weaker intermolecular interactions. nih.gov
Commonly observed interactions in the crystal structures of bromo-substituted N-tosylpyrroles include C—H⋯O and C—H⋯Br interactions. nih.gov These interactions involve hydrogen atoms from the pyrrole, vinyl, and aryl units engaging with oxygen atoms of the sulfonyl group or the bromine atoms. nih.gov
For instance, in the crystal structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, intermolecular C—H⋯O interactions are instrumental in controlling the molecular packing. nih.gov In other related structures, C—H⋯Br close contacts are also observed, although they may be more superficial rather than structure-directing. nih.gov The packing arrangements can be varied, with no single consistent packing motif observed across all derivatives. nih.gov
The table below summarizes the types of intermolecular interactions that are likely to be significant in the crystal packing of this compound, based on the analysis of related structures.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| C—H⋯O | C-H (pyrrole, tosyl, methyl) | O (sulfonyl) | Directional interactions leading to the formation of chains or layers. |
| C—H⋯Br | C-H (pyrrole, tosyl, methyl) | Br (bromomethyl) | Contribute to the overall lattice energy and influence molecular orientation. |
| C—H⋯π | C-H | π-system (pyrrole, tosyl) | Can influence the stacking of aromatic rings. |
| Br⋯Br | Br (bromomethyl) | Br (bromomethyl) | Halogen bonding, which can be a significant structure-directing interaction. |
Understanding these non-covalent interactions is crucial for predicting and controlling the solid-state properties of this compound and its derivatives.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the spectroscopic behavior of complex organic molecules like 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO is likely distributed across the electron-withdrawing tosyl group and the bromomethyl substituents. researchgate.net The presence of the strongly electron-withdrawing tosyl group at the N1 position significantly lowers the energy of both frontier orbitals. Computational studies on similar molecules indicate that such substitutions are key in tuning the electronic properties. nih.govejosat.com.tr Analysis of the HOMO and LUMO is used to determine the charge transfer within the molecule. nih.gov
Table 1: Representative Calculated Frontier Orbital Energies The following data are representative values based on DFT calculations for structurally related N-tosyl pyrrole derivatives.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference; a key indicator of chemical reactivity and kinetic stability. nih.gov |
The energies and spatial distributions of the frontier orbitals govern the molecule's reactivity. The calculated HOMO-LUMO gap suggests that this compound is a moderately reactive species.
Electrophilic Attack: The HOMO's localization on the pyrrole ring indicates that this moiety is the most probable site for electrophilic attack.
Nucleophilic Attack: The LUMO's distribution suggests that nucleophilic attack is likely to occur at the carbon atoms of the bromomethyl groups. The bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of various functional groups at the 3 and 4 positions.
Orbital interaction analysis can also predict the outcomes of pericyclic reactions, where the symmetry of the frontier orbitals is crucial. The electron-withdrawing nature of the tosyl and bromomethyl groups renders the pyrrole ring electron-deficient, influencing its behavior in reactions like Diels-Alder cycloadditions.
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. ejosat.com.tr
The predicted ¹H and ¹³C NMR spectra for this compound would show distinct signals corresponding to the different chemical environments within the molecule. By comparing calculated shifts with experimental data, a precise structural assignment can be made. modgraph.co.uk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts Values are estimated based on computational models for similar N-sulfonylated pyrrole structures.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyrrole C-H (C2, C5) | 7.0 - 7.3 | 120 - 125 | The electron-withdrawing tosyl group shifts these protons downfield. |
| Bromomethyl (-CH₂Br) | 4.5 - 4.8 | 28 - 32 | Protons are deshielded by the adjacent bromine atom and the pyrrole ring. |
| Tosyl Aromatic C-H | 7.4 - 7.9 | 127 - 130 | Protons ortho and meta to the sulfonyl group show distinct signals. |
| Tosyl Methyl (-CH₃) | 2.4 - 2.6 | 20 - 22 | A characteristic singlet for the methyl group. |
Molecular Dynamics and Conformational Analysis
While quantum calculations provide a static picture of a molecule's minimum energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior, including conformational flexibility and the influence of substituents. nih.govnih.gov
Pyrrole Ring: The five-membered pyrrole ring is an aromatic, planar, and therefore rigid structure.
Bromomethyl Chains: The C-C single bonds connecting the bromomethyl groups to the pyrrole ring allow for significant rotational freedom. MD simulations can map the potential energy surface associated with the rotation of these chains, identifying low-energy conformations and the barriers between them. This flexibility can be important in substrate binding if the molecule is used as a building block for larger, biologically active compounds.
Table 3: Summary of Molecular Flexibility
| Molecular Fragment | Expected Flexibility | Primary Motion |
| Pyrrole Ring | Rigid | Planar vibrations |
| Tosyl Group | Semi-rigid | Rotation around the N-S bond |
| Bromomethyl Groups | Flexible | Torsional rotation around C-C bonds |
The substituents on the pyrrole ring play a critical role in determining the molecule's preferred three-dimensional shape. researchgate.netmdpi.com
Bromomethyl Groups: The bromomethyl groups at the 3 and 4 positions are less likely to influence the global conformation dictated by the tosyl group. However, their rotational conformations (the orientation of the C-Br bonds relative to the pyrrole ring) will be influenced by steric and electronic interactions with the adjacent ring and with each other. Computational studies on substituted pyrroles have shown that electrostatic interactions between substituents can significantly affect conformational preferences. researchgate.net
Material Property Simulations
No peer-reviewed literature or public data could be found regarding material property simulations for this compound. Simulations of this nature could predict various properties of the bulk material, such as its mechanical, thermal, or electronic characteristics. These computational approaches are valuable in materials science for designing new materials with desired functionalities. However, it appears that such theoretical work has not yet been undertaken or published for this specific pyrrole derivative.
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes
The traditional synthesis of pyrrole (B145914) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary challenge for future research is the development of more sustainable and efficient synthetic routes to 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole.
Future synthetic strategies should align with the principles of green chemistry, focusing on minimizing environmental impact and maximizing efficiency. This can be achieved through several avenues:
Atom Economy: Designing synthetic pathways that incorporate a higher percentage of the atoms from the reactants into the final product.
Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents. nih.gov
Catalyst Development: The exploration of novel catalysts is crucial. Heterogeneous catalysts, including nanoparticles and supported metal salts, offer advantages such as ease of separation and recyclability, contributing to a more sustainable process. researchgate.net Iron, iridium, and cobalt-based catalysts have shown promise in the sustainable synthesis of pyrroles. mdpi.comnih.gov Biocatalysis, utilizing enzymes like transaminases, presents another green alternative that can offer high selectivity under mild conditions. nih.gov
Alternative Energy Sources: The use of microwave irradiation, ultrasound, and visible-light photoredox catalysis can lead to shorter reaction times, lower energy consumption, and improved yields. researchgate.netscirp.org
Solvent-Free Reactions: Mechanochemical methods, such as ball milling, can enable reactions to proceed in the absence of solvents, significantly reducing waste. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrroles
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) | Water, ethanol, deep eutectic solvents, or solvent-free conditions |
| Catalysts | Homogeneous catalysts, often requiring difficult separation | Heterogeneous, recyclable catalysts (e.g., nanoparticles, supported metals), biocatalysts |
| Energy Input | Traditional heating (e.g., oil baths) | Microwaves, ultrasound, visible light |
| Byproducts | Can generate significant chemical waste | Minimized waste through high atom economy and recyclable catalysts |
The transition from batch to continuous flow manufacturing offers numerous advantages for the synthesis of this compound. Flow chemistry, often utilizing microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with reactive intermediates. nih.govlookchem.com
Key benefits of implementing flow chemistry include:
Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents. cmu.edu
Improved Efficiency and Scalability: Continuous processes can be easily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up traditional batch reactors. researchgate.net
Classical pyrrole syntheses, such as the Paal-Knorr and Hantzsch methods, have been successfully adapted to continuous flow conditions, demonstrating the feasibility of this technology for producing a wide range of pyrrole derivatives. nih.gov
Exploration of Novel Chemical Transformations
The two bromomethyl groups at the 3 and 4 positions of the pyrrole ring are highly reactive handles for further functionalization. Future research should focus on expanding the repertoire of chemical transformations at these sites and developing sophisticated strategies for selective modifications.
The benzylic-like reactivity of the bromomethyl groups makes them susceptible to nucleophilic substitution reactions. This opens up the possibility of introducing a vast array of functional groups, transforming this compound into a versatile building block for more complex molecules.
Future investigations could explore reactions with a wide range of nucleophiles, including:
Oxygen Nucleophiles: Alcohols and phenols to form ethers.
Nitrogen Nucleophiles: Amines to generate substituted aminomethylpyrroles.
Sulfur Nucleophiles: Thiols to produce thioethers.
Carbon Nucleophiles: Cyanide or enolates to form new carbon-carbon bonds.
Azide: To introduce the azido (B1232118) group, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the pyrrole to other molecular fragments.
The symmetrical nature of the starting material allows for the straightforward synthesis of symmetrically disubstituted derivatives. These derivatives could serve as monomers for polymerization or as ligands for the construction of coordination complexes.
To achieve the synthesis of unsymmetrically substituted 3,4-disubstituted pyrroles or to selectively modify different parts of a more complex molecule, the development of orthogonal protecting group strategies is essential. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others. lookchem.comresearchgate.net
The N-tosyl group is a robust, electron-withdrawing protecting group that deactivates the pyrrole ring towards electrophilic substitution and stabilizes it against oxidation. researchgate.net It can be removed under specific conditions, such as with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water or with reducing agents like sodium naphthalenide. nih.govbeilstein-journals.org
Future research could focus on combining the N-tosyl group with other protecting groups that are stable to the tosyl deprotection conditions and vice versa. For instance, if the bromomethyl groups are converted to hydroxymethyl groups, these could be protected with a silyl (B83357) ether, which is typically removed under acidic conditions or with a fluoride (B91410) source, conditions under which the N-tosyl group is generally stable.
Table 2: Potential Orthogonal Protecting Group Pairs with N-Tosyl
| Protecting Group 1 | Deprotection Conditions | Protecting Group 2 (Orthogonal) | Deprotection Conditions |
|---|---|---|---|
| N-Tosyl (Ts) | Basic hydrolysis (e.g., NaOH/MeOH/H₂O); Reduction (e.g., Na/naphthalene) | tert-Butyldimethylsilyl (TBDMS) ether | Acidic conditions (e.g., HCl); Fluoride source (e.g., TBAF) |
| N-Tosyl (Ts) | Basic hydrolysis; Reduction | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) |
| N-Tosyl (Ts) | Basic hydrolysis; Reduction | [2-(Trimethylsilyl)ethoxy]methyl (SEM) | Fluoride source (e.g., TBAF); Lewis acids |
The development of such strategies would enable the stepwise and selective functionalization of the 3,4-bis(bromomethyl)pyrrole core, paving the way for the synthesis of highly complex and precisely engineered molecules.
Integration into Advanced Functional Systems
The unique structural and electronic properties of the 3,4-disubstituted pyrrole scaffold make this compound an attractive building block for the construction of advanced functional systems.
The bifunctional nature of this compound allows it to be used as a linker or monomer in the synthesis of polymers and macrocycles. For example, polymerization with other difunctional monomers could lead to novel conducting polymers with tailored electronic properties. researchgate.netnih.gov The properties of these materials could be fine-tuned by the choice of comonomer and the nature of the linkage formed from the bromomethyl groups.
Furthermore, this pyrrole derivative could serve as a precursor for the synthesis of expanded porphyrins or other macrocyclic systems. The reaction with appropriate di- or multinucleophiles could lead to the formation of large, conjugated ring systems with interesting photophysical and host-guest properties. The synthesis of porphyrin analogues is an area of significant interest due to their applications in catalysis, sensing, and medicine. nih.govcmu.edu
The ability to introduce a wide range of functional groups at the 3 and 4 positions also opens up possibilities for creating self-assembling systems. By attaching moieties capable of specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking), it may be possible to direct the assembly of these pyrrole units into well-defined supramolecular architectures. These organized structures could find applications in areas such as organic electronics, where molecular ordering is critical for device performance. rsc.org
Design of Complex Architectures for Specific Chemical or Physical Phenomena
The bifunctional nature of this compound makes it an ideal candidate for the synthesis of complex macromolecular structures. The two bromomethyl groups can serve as anchor points for the construction of polymers, macrocycles, and other extended systems.
One promising research avenue is the use of this compound in the synthesis of novel conjugated polymers. The pyrrole core is a well-known component of conducting polymers, and the tosyl group can influence the electronic properties of the resulting material. diva-portal.org By reacting this compound with various nucleophiles, researchers could create a library of polymers with tailored optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
Furthermore, this compound can be employed as a precursor for the synthesis of porphyrin and BODIPY analogues. nih.gov These classes of compounds are renowned for their strong absorption and emission in the visible and near-infrared regions, making them valuable for applications in bioimaging, photodynamic therapy, and as components of light-harvesting systems. The 3,4-disubstituted pattern of the starting pyrrole could lead to novel porphyrinoid structures with unique photophysical properties.
The design of macrocycles and cage-like structures is another area where this compound could be instrumental. The defined geometry of the pyrrole ring and the outward projection of the bromomethyl groups can be exploited to create host molecules for specific guest recognition, catalysis, or as building blocks for metal-organic frameworks (MOFs).
Table 1: Potential Complex Architectures from this compound
| Architectural Class | Potential Application | Key Synthetic Strategy |
| Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | Polycondensation with dinucleophiles |
| Porphyrin Analogues | Bioimaging, Photodynamic Therapy | Multi-step macrocyclization reactions |
| BODIPY Dyes | Fluorescent Probes, Sensors | Condensation with carbonyl compounds followed by complexation |
| Macrocycles | Host-Guest Chemistry, Catalysis | High-dilution cyclization reactions |
| Metal-Organic Frameworks | Gas Storage, Separation | Coordination with metal ions |
Exploration in Emerging Fields of Chemical Science
The reactivity of the bromomethyl groups opens up possibilities for the application of this compound in emerging fields such as materials science and chemical biology.
In materials science, the compound could be used to functionalize surfaces and nanoparticles. researchgate.net The bromomethyl groups can react with surface-bound nucleophiles to create modified materials with altered properties, such as hydrophobicity, conductivity, or biocompatibility. For instance, grafting polymers from surfaces initiated by this molecule could lead to the development of novel coatings and sensors.
In the realm of chemical biology, this compound could be utilized as a scaffold for the synthesis of bioactive molecules. The pyrrole nucleus is a common motif in many natural products and pharmaceuticals. nih.gov The two reactive handles on the molecule allow for the introduction of diverse functionalities, enabling the creation of libraries of compounds for screening against various biological targets. For example, it could be a precursor for novel carbonic anhydrase inhibitors or anticancer agents. nih.gov
Another emerging application is in the development of novel electrochromic materials. mdpi.com Copolymers incorporating pyrrole units have shown promise in this area, and the specific substitution pattern of this compound could lead to materials with enhanced switching speeds and color contrast.
Addressing Synthetic Scalability and Practicality Challenges
One of the primary challenges is the regioselective functionalization of the pyrrole ring. The synthesis of the 3,4-disubstituted pattern often requires specific and sometimes costly starting materials and reagents. Developing more efficient and atom-economical synthetic routes is crucial for making this compound more accessible. Methodologies such as the van Leusen pyrrole synthesis or the Barton-Zard synthesis could be explored and optimized for this specific target. wikipedia.org
Furthermore, the purification of the final product and its intermediates can be challenging. The presence of multiple reactive sites can lead to the formation of side products, necessitating careful chromatographic purification, which is often not practical on an industrial scale.
To address these challenges, future research should focus on the development of robust and scalable synthetic protocols. This could involve exploring one-pot reactions, continuous flow synthesis, or mechanochemical methods to improve efficiency and reduce waste. diva-portal.orgorganic-chemistry.orgresearchgate.net The use of milder and more selective reagents would also contribute to simplifying the purification process.
Table 2: Key Challenges and Potential Solutions in the Synthesis of this compound
| Challenge | Potential Solution |
| Low overall yield | Optimization of reaction conditions, development of one-pot procedures. |
| Regioselectivity | Exploration of novel synthetic methodologies, use of directing groups. |
| Purification difficulties | Development of crystallization-based purification, use of more selective reactions. |
| Scalability | Transition from batch to continuous flow synthesis, investigation of mechanochemistry. |
| Cost of starting materials | Development of synthetic routes from inexpensive and readily available precursors. |
Q & A
Q. What are the established synthetic methodologies for preparing 3,4-Bis(bromomethyl)-1-tosyl-1H-pyrrole, and how are key intermediates characterized?
- Methodological Answer : The Clauson-Kass pyrrole synthesis is a foundational route for constructing the pyrrole core. Starting from a diketone precursor (e.g., 1,4-diketone), condensation with ammonia or amines generates the pyrrole ring. Subsequent tosylation at the 1-position using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or DMAP) ensures regioselective protection . Bromination at the 3- and 4-positions is achieved via radical bromination (e.g., N-bromosuccinimide, NBS, under UV light) or electrophilic substitution. Key intermediates are characterized by (e.g., singlet for Ts-group protons at δ 7.2–7.8 ppm and methylene bromide peaks at δ 4.2–4.6 ppm) and elemental analysis to confirm stoichiometry .
Q. How is this compound typically characterized, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : Multinuclear NMR (, ) is essential for structural elucidation:
- Tosyl group: Aromatic protons (doublets at δ 7.4–7.8 ppm, J = 8.2 Hz) and methyl protons (singlet at δ 2.4 ppm).
- Bromomethyl groups: Methylene protons as singlets or multiplets (δ 4.2–4.6 ppm) .
IR spectroscopy confirms functional groups (e.g., sulfonamide S=O stretches at 1160–1350 cm). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula. Purity is assessed via TLC (silica gel, hexane/ethyl acetate) and HPLC .
Advanced Research Questions
Q. How can researchers optimize the bromomethylation step to minimize diastereomer formation or side reactions in this compound synthesis?
- Methodological Answer : Bromomethylation efficiency depends on solvent polarity and radical initiator selection. For example:
- Use non-polar solvents (e.g., CCl) to favor radical stability and reduce solvolysis.
- Optimize NBS stoichiometry (2.2–2.5 equiv) to ensure complete di-bromination while avoiding over-bromination.
- Monitor reaction progress via in situ to detect intermediates (e.g., mono-brominated species). Quenching with NaSO eliminates excess brominating agents .
Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal-packing effects. To resolve:
- Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of tosyl groups).
- Use NOESY/ROESY to probe spatial proximity of protons in solution.
- Compare with single-crystal X-ray data (e.g., C–C bond lengths < 1.5 Å and Br···π interactions) to validate static structures .
Q. How does the reactivity of this compound in cross-coupling reactions compare to analogous bromophenyl or chloromethyl pyrroles?
- Methodological Answer : Bromomethyl groups exhibit higher electrophilicity than aryl halides, enabling faster oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the tosyl group may reduce yields. Methodological adjustments include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
